What is the structure of H-Met-Gly-Gly-OH?
What is the structure of H-Met-Gly-Gly-OH?
An In-depth Technical Guide to the Tripeptide H-Met-Gly-Gly-OH: Structure, Synthesis, and Characterization
Introduction
H-Met-Gly-Gly-OH, chemically known as Methionyl-Glycyl-Glycine, is a tripeptide of significant interest in various fields of biochemical and pharmaceutical research. Composed of the amino acids L-Methionine and two Glycine residues, its structure combines the unique properties of a sulfur-containing, nonpolar amino acid at the N-terminus with the simplicity and flexibility of the achiral glycine residues. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, purification, and characterization of H-Met-Gly-Gly-OH, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
A thorough understanding of a peptide begins with its fundamental composition and the resulting chemical characteristics. The sequence and nature of the constituent amino acids dictate the peptide's overall structure, solubility, charge, and potential for interaction.
Constituent Amino Acids
-
L-Methionine (Met): The N-terminal residue, Methionine, is one of the two sulfur-containing proteinogenic amino acids. Its side chain features a nonpolar thioether group (-S-CH₃), rendering it hydrophobic. This thioether is susceptible to oxidation, forming methionine sulfoxide and then methionine sulfone. This redox sensitivity is a critical aspect of methionine's role in proteins, where it can act as a scavenger of reactive oxygen species (ROS), and is a key consideration in the handling and application of Met-containing peptides.
-
Glycine (Gly): The second and third residues are Glycine, the simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain provides significant conformational flexibility to the peptide backbone in its vicinity. It is achiral and is considered nonpolar.
Peptide Bond Formation and Overall Structure
The three amino acids are linked sequentially by two peptide (amide) bonds. The first bond forms between the carboxyl group of Methionine and the amino group of the first Glycine. The second bond forms between the carboxyl group of the first Glycine and the amino group of the second Glycine. This results in a linear tripeptide with a free amino group (H-) at the Methionine N-terminus and a free carboxyl group (-OH) at the C-terminal Glycine.
Figure 1: Chemical structure of H-Met-Gly-Gly-OH.
Physicochemical Properties Summary
Quantitative data for H-Met-Gly-Gly-OH are essential for experimental design, including solvent selection, purification strategy, and dosage calculations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N₃O₄S | Calculated |
| Molecular Weight | 263.32 g/mol | [1] |
| IUPAC Name | 2-((2-((2-amino-4-(methylthio)butanoyl)amino)acetyl)amino)acetic acid | Calculated |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | Typically ≥95% | [1] |
| CAS Number | Not uniquely assigned; isomer H-Gly-Gly-Met-OH is 17343-02-1 | [1] |
| Theoretical pI | ~5.6 (Estimated) | - |
| Storage | ≤ -20 °C, desiccated | [1] |
Synthesis of H-Met-Gly-Gly-OH
The synthesis of peptides is a well-established field, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient method for producing peptides of this length.[3] The causality behind SPPS is its ability to drive reactions to completion by using excess reagents that can be easily washed away from the peptide, which remains covalently anchored to an insoluble solid support.
Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is preferred due to its use of a mild base (e.g., piperidine) for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[4] The synthesis proceeds from the C-terminus to the N-terminus.
Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: SPPS of H-Met-Gly-Gly-OH
This protocol is a self-validating system where the completion of coupling and deprotection steps can be monitored (e.g., via a Kaiser test) to ensure high fidelity of the final product.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Gly-OH, Fmoc-Met-OH
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Cold diethyl ether
Methodology:
-
Resin Preparation & First Amino Acid Loading (Glycine):
-
Swell 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Gly-OH (1.5 eq. to resin capacity) and DIEA (3.0 eq.) in DCM. Add to the resin.
-
Agitate for 2 hours. Add a small amount of methanol to cap any remaining reactive sites on the resin.
-
Drain and wash the resin sequentially with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Cycle 1: Second Glycine):
-
Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute agitation. This step removes the Fmoc group, liberating the N-terminal amine for the next coupling.
-
Wash: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Coupling: Pre-activate Fmoc-Gly-OH (3.0 eq.) with HBTU (2.9 eq.) and DIEA (6.0 eq.) in DMF for 2 minutes. Add this solution to the resin.
-
Agitate for 1-2 hours. The choice of HBTU as an activator is due to its efficiency in forming the activated ester of the amino acid, which rapidly reacts with the free amine on the resin-bound peptide.
-
Wash: Wash the resin with DMF (3x).
-
-
Peptide Chain Elongation (Cycle 2: Methionine):
-
Deprotection: Repeat the deprotection step with 20% piperidine in DMF as described above.
-
Wash: Wash thoroughly with DMF (5x).
-
Coupling: Pre-activate Fmoc-Met-OH (3.0 eq.) with HBTU (2.9 eq.) and DIEA (6.0 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF (3x).
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash thoroughly with DMF (5x), followed by DCM (3x) to prepare the resin for cleavage. Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. TIS is included as a scavenger to prevent the reactive carbocations generated during cleavage from modifying the methionine side chain.[4]
-
Add the cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude product from synthesis contains the target peptide as well as deletion sequences and products with modified side chains. A robust purification and characterization workflow is critical to ensure the final product meets the required specifications for research or development.[5]
Figure 3: Workflow for Peptide Purification and Characterization.
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[6][7] It separates molecules based on their hydrophobicity.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water). Filter through a 0.45 µm syringe filter.
-
Instrumentation: Use a preparative HPLC system equipped with a C18 column.
-
Elution:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in acetonitrile (ACN).
-
Equilibrate the column with 95% Buffer A / 5% Buffer B.
-
Inject the sample.
-
Apply a linear gradient of increasing Buffer B (e.g., 5% to 65% B over 40 minutes). The peptide will elute as the concentration of the organic solvent (ACN) becomes high enough to displace it from the hydrophobic C18 stationary phase.
-
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain a stable, fluffy white powder.
Characterization Techniques
Mass spectrometry is an essential tool for confirming the identity of a synthetic peptide by providing a precise measurement of its molecular weight.[5][8]
Protocol (MALDI-TOF MS):
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in 50% ACN / 0.1% TFA.
-
Spot 1 µL of the purified peptide solution onto a MALDI target plate.
-
Add 1 µL of the matrix solution on top of the sample spot and allow it to co-crystallize (dry).
-
Analyze the sample in a MALDI-TOF mass spectrometer.
-
Expected Result: A primary peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 264.32.
While MS confirms mass, NMR spectroscopy confirms the covalent structure and can provide information about the peptide's conformation in solution.[9][10]
Protocol (Sample Preparation):
-
Dissolve 1-5 mg of the purified, lyophilized peptide in ~500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O with a suitable buffer).
-
Transfer the solution to a high-quality NMR tube.
-
Analysis: Acquire a suite of 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) spectra. The correlation patterns in the 2D spectra allow for the sequential assignment of protons and carbons to specific amino acid residues, confirming the Met-Gly-Gly sequence and the integrity of the side chains.
Biological Relevance and Applications
While H-Met-Gly-Gly-OH is not a widely characterized signaling molecule, its structure provides a basis for several research applications:
-
Metabolomics and Peptide Uptake: As a simple tripeptide, it can be used as a standard in studies of peptide digestion, absorption, and transport across cellular membranes.[11]
-
Oxidative Stress Research: The N-terminal methionine makes this peptide a useful substrate for studying enzymatic or chemical oxidation. Researchers can investigate the effects of various oxidants on the thioether side chain and the subsequent impact on peptide structure or function.
-
Building Block in Peptide Synthesis: It can serve as a di- or tripeptide building block in convergent synthesis strategies for larger, more complex peptides, which can sometimes improve synthesis efficiency.[12]
-
Biomaterial and Drug Delivery: The peptide backbone can be functionalized for use in developing novel biomaterials or as a component in targeted drug delivery systems.
Conclusion
H-Met-Gly-Gly-OH is a fundamental tripeptide whose structure is defined by the N-terminal methionine and two subsequent glycine residues. Its synthesis and purification rely on established, robust methodologies like Fmoc-SPPS and RP-HPLC, which are cornerstones of modern chemical biology. The rigorous characterization by mass spectrometry and NMR spectroscopy is non-negotiable for validating its identity and purity. For researchers and drug development professionals, a deep understanding of this peptide's structure and the technical workflows required to produce and validate it is essential for its successful application in scientific investigation.
References
-
Human Metabolome Database. Methionylglycine. HMDB. [Link]
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Baishixing. H-MET-GLY-OH. Baishixing. [Link]
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PubChem. Methionylglycine. National Center for Biotechnology Information. [Link]
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Wikipedia. Methionylglycine. Wikimedia Foundation. [Link]
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Wikipedia. Glycylmethionine. Wikimedia Foundation. [Link]
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Unverzagt, C., & Kajihara, Y. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry – A European Journal, 25(69), 15759-15767*. [Link]
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PubChem. H-Gly-met-gly-OH. National Center for Biotechnology Information. [Link]
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University of Regensburg. STRUCTURE DETERMINATION BY NMR. [Link]
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Biotyper. Dipeptide and Tripeptide Mass Spectrometry Detection. Biotyper Technology. [Link]
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Li, L., & Li, J. (2014). PEP Search in MyCompoundID: Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 86(14), 6879–6886*. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–54. [Link]
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
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Sarmadi, B. H., & Ismail, A. (2010). Antioxidative peptides from food proteins: a review. Peptides, 31(10), 1949-1956*. [Link]
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Patel, D. J. (2019). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 11(1), 1-8*. [Link]
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Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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Reddit. Peptide NMR / Structure elucidation. r/Chempros. [Link]
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ResearchGate. Peptide purification using HPLC?. [Link]
-
Evans, A. M., & Structures, P. (2016). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1367, 13-26. [Link]
-
MassTech Inc. Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]
-
YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. NPTEL-NOC IITM. [Link]
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